Codeine hydrochloride

Description

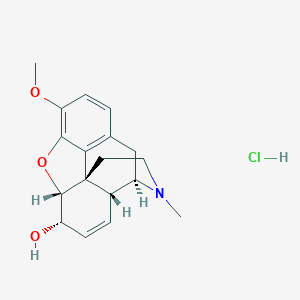

Structure

2D Structure

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXLENPAZQNFAM-FFHNEAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048904 | |

| Record name | Codeine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-07-7 | |

| Record name | Codeine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Codeine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406LPJ779Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modifications of Codeine Hydrochloride

Advanced Synthetic Methodologies for Codeine Hydrochloride

The complex pentacyclic structure of codeine has spurred the development of sophisticated synthetic strategies. These methods aim to achieve high efficiency, stereocontrol, and diversity in the synthesis of codeine and its analogs.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise modification of specific positions on the codeine scaffold, enabling the synthesis of diverse analogs. A prominent strategy involves transition metal-catalyzed C-H activation, which offers a direct and atom-economical way to introduce new functional groups.

Palladium-catalyzed reactions have been particularly successful in the regioselective functionalization of the codeine framework. For instance, the C-H arylation of the aromatic ring can be directed to specific positions by employing directing groups that coordinate to the metal catalyst, guiding the functionalization to a desired site. This approach has been used to introduce various aryl groups, leading to the generation of novel codeine derivatives with potentially altered pharmacological properties. Research has demonstrated that such late-stage C-H functionalization can efficiently diversify complex molecules like alkaloids.

Recent advancements have also explored the use of rhodium catalysts for C-H functionalization. These catalysts can exhibit different regioselectivity compared to palladium, providing access to a wider range of functionalized codeine analogs. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of the C-H activation process.

Key Research Findings in Regioselective Functionalization:

| Catalyst System | Directing Group Strategy | Functionalization Type | Regioselectivity | Reported Yields |

| Pd(OAc)₂ / Ligand | Native functional groups or installed directing groups | Arylation, Alkenylation | High | Moderate to good |

| [Rh(cod)Cl]₂ / Ligand | Coordination to existing heteroatoms | Isomerization, Functionalization | High | Good to excellent |

Stereoselective Synthesis of Codeine Derivatives

The stereochemistry of codeine is critical for its biological activity. Therefore, stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different pharmacological effects.

Several strategies have been developed for the stereoselective synthesis of codeine and its derivatives. One approach involves the use of chiral catalysts, such as those based on transition metals like palladium and rhodium, in conjunction with chiral ligands. These catalysts can induce high levels of enantioselectivity in key bond-forming reactions. For example, asymmetric Heck reactions and allylic alkylations have been employed to construct the key stereocenters of the codeine core with high enantiomeric excess (ee). researchgate.net

Another strategy utilizes chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied in the synthesis of key intermediates for codeine. Furthermore, substrate-controlled diastereoselective reactions, where the existing stereocenters in a molecule influence the stereochemistry of newly formed centers, are also integral to the total synthesis of codeine. researchgate.net

Biomimetic Synthetic Strategies for Codeine Analogs

Biomimetic synthesis seeks to mimic the biosynthetic pathways found in nature to construct complex molecules. In the case of codeine, which is biosynthesized in the opium poppy (Papaver somniferum), this approach involves replicating key enzymatic transformations in the laboratory.

A key step in the biosynthesis of morphine alkaloids, including codeine, is the oxidative phenol coupling of (R)-reticuline. chinesechemsoc.org Chemical syntheses have been developed to imitate this transformation, often employing metal-based oxidants to achieve the desired coupling. chinesechemsoc.org These biomimetic approaches can provide a more efficient and convergent route to the core morphinan scaffold.

Furthermore, chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. This approach can involve using isolated enzymes or whole-cell systems to perform key stereoselective steps in the synthesis of codeine analogs. For instance, enzymes like codeinone reductase can be used for the stereospecific reduction of codeinone to codeine. qut.edu.au The use of enzymes can lead to high enantiopurity and milder reaction conditions compared to purely chemical methods.

Derivatization Strategies for Novel Codeine Analogs

The chemical modification of the codeine scaffold is a key strategy for developing new therapeutic agents. By systematically altering the structure of codeine, researchers can investigate its structure-activity relationships and design prodrugs with improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. For codeine, SAR studies involve synthesizing a series of analogs with modifications at various positions and evaluating their affinity for opioid receptors and their analgesic potency.

Modifications to the codeine molecule have been explored at several key positions:

The 3-methoxy group: Replacement of the 3-methoxy group with other substituents can significantly impact opioid receptor binding. nih.gov

The 6-hydroxyl group: Alterations at this position, such as esterification or conversion to a ketone, can influence both potency and the side-effect profile. nih.gov

The N-methyl group: The substituent on the nitrogen atom is crucial for activity. Replacement of the methyl group with other alkyl or arylalkyl groups can modulate the compound's agonist or antagonist properties. nih.gov

The C-ring: Modifications to the C-ring, such as saturation of the double bond or the introduction of substituents, can also affect pharmacological activity. utexas.edu

The following tables summarize some of the key findings from SAR studies on codeine derivatives.

Opioid Receptor Binding Affinities of Codeine and its Analogs

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Codeine | >100 ovid.com | - | - |

| Morphine | 1.168 ovid.com | - | - |

| Dihydrocodeine | - | - | - |

| Hydromorphone | 0.3654 ovid.com | - | - |

| Oxycodone | 25.87 ovid.com | - | - |

Analgesic Potency of Codeine and Related Opioids

| Compound | Relative Potency to Oral Morphine |

| Codeine | 0.1 nih.govmsdmanuals.com |

| Dihydrocodeine | 0.1 fpm.ac.uk |

| Hydrocodone | 0.6-1.0 |

| Oxycodone | 1.5-2.0 bpac.org.nz |

Prodrug Design and Activation Mechanisms for Codeine

Codeine itself is a prodrug, meaning it is biologically inactive and must be metabolized in the body to its active form, morphine, to exert its analgesic effects. This conversion is primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver. bpac.org.nz The efficiency of this metabolic conversion can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, leading to differences in analgesic response.

The prodrug concept can be further exploited to design novel codeine derivatives with improved pharmacokinetic properties, such as enhanced oral bioavailability or targeted delivery. This often involves attaching a promoiety to the codeine molecule via a cleavable linker.

Ester Prodrugs: One common strategy is the formation of ester prodrugs at the 6-hydroxyl position. nih.gov Esterification can increase the lipophilicity of the molecule, potentially improving its absorption from the gastrointestinal tract. Once absorbed, these esters are designed to be cleaved by esterase enzymes in the blood or tissues to release the active codeine or a modified active metabolite.

pH-Sensitive and Enzyme-Cleavable Linkers: More sophisticated prodrug designs utilize linkers that are cleaved under specific physiological conditions.

pH-Sensitive Linkers: These linkers are stable at the neutral pH of the blood but are designed to hydrolyze in the acidic microenvironment of certain tissues, such as tumors or sites of inflammation, leading to targeted drug release. creative-biolabs.com

Enzyme-Cleavable Linkers: These linkers are designed to be substrates for specific enzymes that are overexpressed in target tissues. This approach can provide a high degree of target selectivity and reduce off-target side effects.

The design of such prodrugs requires careful consideration of the linker chemistry to ensure stability in circulation and efficient cleavage at the desired site of action.

Combinatorial Chemistry Applications in Codeine Derivative Synthesis

Combinatorial chemistry has emerged as a powerful strategy in medicinal chemistry to accelerate the drug discovery process by rapidly generating large and diverse libraries of chemical compounds. In the context of codeine and its derivatives, this approach facilitates the systematic exploration of structure-activity relationships (SAR) to identify novel analogues with improved pharmacological profiles. The core principle involves the parallel synthesis of a multitude of related compounds from a common scaffold, in this case, the codeine molecule, followed by high-throughput screening to identify promising lead candidates.

The semi-synthesis of codeine derivatives often focuses on modifications at three primary locations on the molecule: the A-ring (specifically positions 1 and 2), the C-ring (position 6), and the nitrogen atom at position 17. mdpi.comnih.gov By systematically altering the functional groups at these sites using a variety of chemical reactions, diverse libraries of codeine analogues can be constructed. For instance, the synthesis of 1-aminocodeine serves as a key intermediate, allowing for the attachment of various substituents at this position to create a range of derivatives. mdpi.com

Solid-phase synthesis is a cornerstone technique in combinatorial chemistry, enabling the efficient production and purification of compound libraries. nih.gov This method involves attaching the initial molecule (e.g., a codeine precursor) to a solid support, such as a resin bead, and then carrying out a series of chemical reactions in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step. While direct solid-phase synthesis of codeine from morphine has been developed, the application to create large combinatorial libraries of codeine derivatives is a logical extension of this principle. google.com

Once a library of codeine derivatives has been synthesized, high-throughput screening is employed to evaluate their biological activity. This typically involves assessing their binding affinity for various opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors. nih.gov These screening assays are automated and miniaturized to allow for the rapid testing of thousands of compounds. nih.gov The data generated from these screens are then used to establish structure-activity relationships, which provide insights into how different chemical modifications influence the biological activity of the compounds.

A key area of investigation in the combinatorial synthesis of codeine derivatives is the modification of the N-17 position. The substituent at this position is known to significantly influence the compound's activity, determining whether it acts as an agonist or an antagonist at opioid receptors. By creating a library of N-substituted norcodeine derivatives, researchers can systematically explore the impact of different functional groups on receptor binding and functional activity. The findings from such studies are crucial for the rational design of new opioid receptor modulators.

Below is a data table showcasing research findings on the opioid receptor binding affinities of a series of N-substituted norcodeine derivatives. This type of data is fundamental to understanding the structure-activity relationships within a synthesized library of compounds.

| Compound | N-Substituent | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |

|---|---|---|---|---|

| Norcodeine | -H | 45.0 | 1200 | 310 |

| Codeine | -CH₃ | 22.0 | 2300 | 430 |

| N-Allylnorcodeine (Nalodeine) | -CH₂CH=CH₂ | 2.5 | 150 | 30 |

| N-Cyclopropylmethylnorcodeine | -CH₂-c-C₃H₅ | 0.8 | 80 | 15 |

| N-Phenethylnorcodeine | -CH₂CH₂C₆H₅ | 0.5 | 120 | 50 |

Solid State Chemistry and Crystallography of Codeine Hydrochloride

Crystallographic Characterization of Codeine Hydrochloride Forms

The three-dimensional arrangement of molecules in the crystalline state is elucidated through crystallographic techniques. Single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (XRPD) are powerful tools for this purpose.

Single crystal X-ray diffraction provides precise information about the molecular and crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the unit cell. Studies on this compound have revealed the existence of both hydrated and anhydrous crystalline forms.

A notable study reported the single crystal structures of codeine HCl anhydrate (CCl-I°) and codeine HCl dihydrate (CCl-2H). nih.gov The anhydrous form was crystallized from acetonitrile, while the dihydrate was obtained from an ethanol/water mixture. nih.gov All structurally characterized morphinane forms, including codeine derivatives, crystallize in the orthorhomibic space group P2₁2₁2₁. nih.gov The presence of water molecules in the hydrated forms significantly influences the crystal packing and hydrogen bonding networks.

Table 1: Crystallographic Data for this compound Forms

| Parameter | Codeine HCl Anhydrate (CCl-I°) | Codeine HCl Dihydrate (CCl-2H) |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Solvent of Crystallization | Acetonitrile | EtOH/water (1:1) |

Data sourced from Braun et al. (2011). nih.gov

Powder X-ray diffraction is a fundamental technique for identifying crystalline phases and analyzing polymorphism. rigaku.comcreative-biostructure.com Each crystalline form of a compound produces a unique diffraction pattern, often referred to as a fingerprint, which allows for its identification and differentiation from other forms. rigaku.com

XRPD has been instrumental in distinguishing between the hydrated and anhydrous forms of codeine and its salts. For instance, specimens of codeine can sometimes be mixtures of hydrated and anhydrous forms, and XRPD patterns are crucial for their identification. cdnsciencepub.com The technique is also used to monitor phase transformations between different polymorphic and pseudopolymorphic forms, which can be induced by factors such as temperature and humidity. rigaku.comresearchgate.net Computational modeling combined with experimental XRPD patterns has been used to propose structure models for morphinane hydrates that are stable only within a limited humidity range. nih.gov

Polymorphism and Solvatomorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Solvatomorphism is a related phenomenon where the crystalline solid incorporates solvent molecules into its lattice, forming solvates (or hydrates if the solvent is water).

The existence of multiple polymorphic forms of an API is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physical properties. researchgate.net For codeine and its salts, anhydrous polymorphs have been detected for most compounds in the morphinane family. nih.gov The characterization of these polymorphs relies on a combination of analytical techniques, with XRPD and thermal analysis methods like Differential Scanning Calorimetry (DSC) being fundamental. rigaku.comresearchgate.net These methods can distinguish between polymorphs based on their different crystal structures and thermal behaviors. rigaku.com

The stability of different hydrated forms is dependent on temperature and humidity. nih.gov For instance, in the related codeine phosphate system, a sesquihydrate and a hemihydrate are stable at room temperature, and their interconversion, as well as the formation of other transient hydrates and anhydrous forms, can be induced by heating. rsc.org

Hydrogen bonding plays a crucial role in the crystal engineering of pharmaceutical solids. In this compound crystals, the presence of donor groups (like the hydroxyl and protonated amine) and acceptor groups (the chloride ion and oxygen atoms) leads to the formation of extensive hydrogen bond networks.

Pharmaceutical Cocrystals Involving this compound

Pharmaceutical cocrystals are multi-component crystalline structures in which an active pharmaceutical ingredient (API) coexists with a neutral guest compound, known as a co-former, within the same crystal lattice. semanticscholar.org The formation of cocrystals offers a valuable strategy to modify the physicochemical properties of an API, such as solubility, stability, and dissolution rate, without altering its chemical structure. semanticscholar.org In the context of this compound, an amine hydrochloride salt, a specific crystal engineering approach can be employed to design and synthesize novel cocrystalline forms.

The design of cocrystals involving amine hydrochloride salts, such as this compound, is centered on a robust crystal engineering strategy that utilizes the chloride ion as a primary hydrogen bond acceptor. acs.orgnih.govresearchgate.net In the crystal structure of this compound, the protonated amine group forms a strong, charge-assisted hydrogen bond with the chloride ion. acs.org This primary interaction can be expanded upon by introducing co-formers that are strong hydrogen bond donors, such as carboxylic acids, to interact with the chloride ions. nih.govresearchgate.net This approach is particularly effective for producing cocrystals of amine hydrochlorides with neutral organic acid guest molecules. nih.govresearchgate.net

The selection of appropriate co-formers is a critical step in the design of this compound cocrystals. The guest molecules should be pharmaceutically acceptable and possess functional groups capable of forming stable hydrogen bonds with the chloride ion. Carboxylic acids are excellent candidates as they can form strong O-H···Cl⁻ hydrogen bonds. acs.org The potential for cocrystal formation can be predicted by considering the relative strengths of the available hydrogen bond donors and acceptors in both the API and the co-former. acs.org

The characterization of potential this compound cocrystals involves a suite of analytical techniques to confirm their formation and elucidate their structure. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of molecules in the crystal lattice, confirming the presence of both this compound and the co-former in a specific stoichiometric ratio. acs.org Other important characterization techniques include powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy.

Table 1: Potential Co-formers for this compound Cocrystals

| Co-former | Chemical Formula | Rationale for Selection |

| Benzoic Acid | C₇H₆O₂ | A simple aromatic carboxylic acid capable of forming strong hydrogen bonds. nih.govresearchgate.netacs.org |

| Succinic Acid | C₄H₆O₄ | A dicarboxylic acid that can potentially link multiple this compound molecules. nih.govresearchgate.netacs.org |

| Fumaric Acid | C₄H₄O₄ | A dicarboxylic acid with a rigid structure, offering different packing possibilities. nih.govresearchgate.netacs.org |

The structural analysis of this compound cocrystals, informed by single-crystal X-ray diffraction data, would reveal the intricate network of non-covalent interactions that stabilize the crystal lattice. The primary interaction would be the charge-assisted hydrogen bond between the protonated tertiary amine of the codeine molecule and the chloride ion. acs.org The introduced carboxylic acid co-former would then form a strong hydrogen bond with the chloride ion, effectively creating a multi-component system. acs.orgnih.govresearchgate.net

In a hypothetical 1:1 cocrystal of this compound with benzoic acid, the benzoic acid molecule would likely be hydrogen-bonded to the chloride ion via its carboxylic acid group. This would result in a ternary system comprising the protonated codeine cation, the chloride anion, and the neutral benzoic acid molecule. google.com Similarly, in a 2:1 cocrystal with a dicarboxylic acid like succinic or fumaric acid, one molecule of the co-former would bridge two molecules of this compound through hydrogen bonds with their respective chloride ions. nih.govresearchgate.netacs.org

These hydrogen bonding interactions create specific, repeating patterns known as supramolecular synthons. The analysis of these synthons is crucial for understanding the stability and properties of the cocrystal. The presence of the co-former and the new hydrogen bonding network would lead to a solid phase with altered physical properties compared to pure this compound. nih.govresearchgate.net

Table 2: Expected Hydrogen Bond Interactions in a Hypothetical this compound-Benzoic Acid Cocrystal

| Donor | Acceptor | Type of Interaction |

| Codeine N-H⁺ | Cl⁻ | Charge-assisted hydrogen bond acs.org |

| Benzoic Acid O-H | Cl⁻ | Hydrogen bond acs.org |

Molecular Mechanisms of Action and Receptor Interactions of Codeine and Its Metabolites

Opioid Receptor Binding Affinity and Selectivity Research (in vitro)

The interaction of codeine and its metabolites with opioid receptors has been extensively studied using in vitro models, providing crucial insights into their pharmacological profiles. These studies typically involve radioligand binding assays to determine the affinity of these compounds for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Mu-Opioid Receptor (MOR) Interactions

Codeine itself displays a relatively weak affinity for the mu-opioid receptor (MOR), which is the primary target for many clinically used opioids. mdpi.comclinpgx.org Its analgesic and other opioid-like effects are largely attributed to its metabolic conversion to morphine, which has a significantly higher affinity for the MOR. clinpgx.org Research has shown that morphine's affinity for the MOR is approximately 200-fold greater than that of codeine.

The metabolites of codeine, other than morphine, also interact with the MOR. Codeine-6-glucuronide, a major metabolite, exhibits an affinity for the MOR that is comparable to that of codeine itself. clinpgx.org Similarly, norcodeine, another metabolite, has a similar binding affinity to codeine for the MOR. clinpgx.org In contrast, morphine-6-glucuronide (M6G), a metabolite of morphine, is a potent MOR agonist with a high binding affinity. nih.gov

Studies have demonstrated that structural modifications at the 3 and 6 positions of the morphine scaffold independently influence the binding affinity for opioid receptor subtypes. nih.gov The substitution of the phenolic hydroxyl group at position 3, as seen in codeine (which has a methoxy group), leads to a decrease in binding affinity at opioid receptors compared to morphine. nih.govnih.gov

| Compound | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Codeine | >100 | ovid.com |

| Morphine | 1.2 - 4.37 | nih.govnih.gov |

| Morphine-6-glucuronide | 0.6 | nih.gov |

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interactions

The interactions of codeine and its metabolites with the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) are generally weaker compared to their interactions with the MOR. Codeine exhibits a low affinity for both DOR and KOR. nih.govunimelb.edu.au

Research indicates that glucuronidation at the 6-hydroxyl group can modulate the binding profile. For instance, the 6-glucuronides of morphine, codeine, and dihydrocodeine show a slight increase in affinity for DOR and a reduced affinity for KOR. nih.govunimelb.edu.au This alteration in binding results in a decreased selectivity for MOR over DOR, while increasing the selectivity for MOR over KOR. nih.govunimelb.edu.au

| Compound | Receptor | Binding Affinity | Reference |

|---|---|---|---|

| Codeine | DOR | Low affinity | nih.govunimelb.edu.au |

| Codeine | KOR | Low affinity | nih.govunimelb.edu.au |

| Codeine-6-glucuronide | DOR | Slightly increased affinity | nih.govunimelb.edu.au |

| Codeine-6-glucuronide | KOR | Reduced affinity | nih.govunimelb.edu.au |

Radioligand Competition Binding Assays for Codeine and Analogs

Radioligand competition binding assays are a cornerstone of in vitro pharmacological research, enabling the determination of the binding affinity of unlabelled drugs by measuring their ability to displace a radiolabelled ligand from its receptor. revvity.com These assays have been instrumental in characterizing the interaction of codeine and its analogs with opioid receptors. nih.govunimelb.edu.au

In these experiments, membranes from tissues expressing the target receptor (e.g., guinea-pig brain homogenates) are incubated with a specific radioligand for the receptor of interest, such as [3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U69593 for KOR. nih.govunimelb.edu.au The addition of increasing concentrations of an unlabelled competitor, such as codeine or its metabolites, results in a concentration-dependent inhibition of the radioligand binding. From this data, the inhibitory concentration 50% (IC50) can be calculated, which is then used to determine the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity. revvity.com

These assays have confirmed the lower affinity of codeine for opioid receptors compared to morphine and have been crucial in elucidating the structure-activity relationships within the opioid family. nih.govnih.gov For example, such studies have shown that the presence of a methoxy group at position 3 in compounds like codeine leads to weaker receptor binding compared to their O-demethylated counterparts like morphine. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Modulation by Codeine

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.govmdpi.com Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, initiating a cascade of downstream signaling events. nih.gov

Gαi Activation and Downstream Signaling Pathways (e.g., cAMP, Ca2+)

Opioid receptors, including the MOR, DOR, and KOR, primarily couple to the Gαi/o family of G-proteins. nih.govfrontiersin.org Activation of these receptors by agonists leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.comtg.org.au This reduction in cAMP levels can affect the activity of various downstream effectors, including protein kinase A (PKA).

The Gβγ subunit also plays a crucial role in signaling. It can directly interact with and modulate the activity of ion channels. For instance, Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. nih.gov Conversely, Gβγ subunits can inhibit N-type voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent inhibition of neurotransmitter release. nih.govmdpi.com The modulation of intracellular calcium levels is a key mechanism by which opioids exert their effects. nih.gov

Receptor Trafficking and Desensitization Mechanisms

Prolonged or repeated exposure to opioid agonists can lead to a phenomenon known as desensitization, where the receptor's response to the agonist diminishes over time. frontiersin.orgsemanticscholar.org This is a critical cellular mechanism that contributes to the development of tolerance. tg.org.au Desensitization involves several processes, including receptor phosphorylation, uncoupling from G-proteins, and internalization or trafficking of the receptor away from the cell surface. frontiersin.orgsemanticscholar.org

Agonist binding to an opioid receptor promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event facilitates the binding of β-arrestin proteins to the receptor. nih.gov The binding of β-arrestin sterically hinders the interaction of the receptor with G-proteins, leading to functional uncoupling and a reduction in signaling. tg.org.au

Furthermore, β-arrestin binding can initiate the process of receptor internalization, where the receptor is removed from the plasma membrane via endocytosis. frontiersin.orgsemanticscholar.org Once internalized, the receptor can be either dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes. frontiersin.orgsemanticscholar.org The specific trafficking fate of the receptor can be agonist-dependent. nih.gov For instance, some agonists are known to promote robust receptor internalization, while others, like morphine, are considered to be less effective at inducing this process. nih.gov The extent of desensitization can also be modulated by other kinases, such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMKII). nih.gov

Heterooligomerization with Other GPCRs and its Impact on Codeine Action

The classic understanding of G-protein coupled receptor (GPCR) function has evolved from a model of monomeric entities to one that includes the formation of dimers or larger oligomeric complexes. This process, known as heterooligomerization, occurs when different GPCR subtypes physically associate to form a novel functional unit with distinct pharmacological and signaling properties compared to the individual protomers. frontiersin.orgnih.gov In the context of opioids, the heteromerization of opioid receptors, particularly the mu-opioid receptor (MOR) which is a primary target for codeine and its active metabolite morphine, with other GPCRs has significant implications for their actions. frontiersin.orgwjgnet.com

The formation of these receptor complexes can lead to several changes in receptor function, including alterations in ligand binding, downstream signaling pathways, and receptor trafficking. nih.govwjgnet.commdpi.com For instance, the interaction between two different GPCRs can allosterically modulate the binding affinity and efficacy of ligands for one or both receptors in the complex. mdpi.com This can impact the potency and downstream effects of an agonist like morphine, the active metabolite of codeine.

Research has identified several GPCRs that can form heteromers with the mu-opioid receptor, thereby potentially influencing the effects of codeine. Some examples of these interactions include:

Mu-opioid receptor (MOR) and Delta-opioid receptor (DOR): Chronic morphine treatment has been shown to increase the levels of MOR/DOR heteromers in the brain and spinal cord. wjgnet.com The formation of these heteromers has been linked to the development of morphine tolerance. wjgnet.com

MOR and Alpha-2A adrenergic receptors (α2A-AR): The heterodimerization of MOR and α2A-AR has been demonstrated, and this interaction can modulate the signaling of the mu-opioid receptor. mdpi.com Simultaneous stimulation of both receptors can lead to a decrease in the signaling response of the MOR. mdpi.com

MOR and Neurokinin-1 receptor (NK1): Significant interactions between MOR and the neurokinin-1 receptor have been observed, which can affect the internalization and resensitization processes of the receptor. nih.gov

MOR and Serotonin 1A receptors (5-HT1A): Codeine has been shown to affect the heterooligomerization of MOR and 5-HT1A receptors. researchgate.net

The functional consequences of GPCR heterooligomerization are a critical area of research for understanding the complete pharmacological profile of opioids like codeine and for the development of novel therapeutics with improved efficacy and fewer side effects. wjgnet.com

Neurochemical Interactions and Cellular Responses to Codeine

Modulation of Neurotransmitter Release (e.g., Nociceptive Neurotransmitters)

A primary mechanism by which codeine and its active metabolite, morphine, exert their analgesic effects is through the modulation of neurotransmitter release in the central and peripheral nervous systems. tmc.edu Opioid receptors are strategically located on the presynaptic terminals of nociceptive neurons. tmc.edu Activation of these receptors by opioids leads to the inhibition of neurotransmitter release, thereby dampening the transmission of pain signals. tmc.eduyoutube.com

The inhibition of neurotransmitter release is achieved through several intracellular signaling events following the activation of the G-protein coupled opioid receptors:

Inhibition of Ca2+ influx: Opioid receptor activation can block the influx of calcium ions (Ca2+) into the presynaptic terminal, a critical step for the fusion of synaptic vesicles with the cell membrane and the subsequent release of neurotransmitters. tmc.eduyoutube.com

Opening of potassium channels: Opioids can also open potassium channels on the presynaptic neuron, leading to hyperpolarization of the cell membrane. tmc.edunih.gov This makes it more difficult for the neuron to fire an action potential and release its neurotransmitters. tmc.edunih.gov

Two key nociceptive neurotransmitters that are modulated by opioids are:

Substance P: This neuropeptide is heavily involved in the transmission of pain signals in the spinal cord. mdpi.comyoutube.com Opioids have been shown to inhibit the release of substance P from the primary afferent fibers, thereby reducing the activation of second-order neurons in the pain pathway. tmc.edufrontiersin.org

Glutamate: As the major excitatory neurotransmitter in the central nervous system, glutamate plays a crucial role in nociceptive transmission. mdpi.comnih.gov Research has demonstrated that codeine can presynaptically inhibit glutamatergic synaptic transmission. researchgate.net Opioids can decrease the release of glutamate from sensory afferents in the spinal cord by inhibiting calcium channels. researchgate.net

The modulation of these and other neurotransmitters is a fundamental aspect of the analgesic properties of codeine.

Cellular Stress Responses Induced by Codeine (Molecular Basis)

Beyond its effects on neurotransmitter release, codeine can also induce cellular stress responses, which involve a complex interplay of molecular pathways. Chronic exposure to codeine has been associated with oxidative stress and apoptosis (programmed cell death). nih.gov

Oxidative Stress:

Studies have shown that codeine exposure can lead to a state of redox dysregulation, characterized by:

Increased levels of reactive oxygen species (ROS): Codeine administration has been linked to elevated levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2), which are markers of oxidative stress. nih.gov

Reduced antioxidant enzyme activity: This is accompanied by a decrease in the activity of enzymatic antioxidants that normally protect the cell from oxidative damage. nih.gov

This oxido-inflammatory response can contribute to cellular damage and has been implicated in the neurotoxic effects observed with chronic codeine use. nih.gov

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR):

The endoplasmic reticulum (ER) is a cellular organelle responsible for protein folding and modification. nih.gov When the ER's capacity to properly fold proteins is overwhelmed, a condition known as ER stress occurs, which in turn activates a set of signaling pathways called the unfolded protein response (UPR). nih.govmdpi.com The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis. nih.govmdpi.com

While direct evidence for codeine-induced ER stress is still emerging, studies on its primary metabolite, morphine, have shown that chronic administration can induce ER stress in the spinal cord. frontiersin.org This is evidenced by the upregulation of the ER stress marker, binding immunoglobulin protein (BiP), and the activation of the three main branches of the UPR: frontiersin.org

Inositol-requiring enzyme 1 (IRE1)

PKR-like ER kinase (PERK)

Activating transcription factor 6 (ATF6)

Given that a portion of codeine is metabolized to morphine, it is plausible that chronic codeine use could also contribute to ER stress and the activation of the UPR, potentially leading to neuronal apoptosis.

Apoptosis:

Codeine-induced cellular stress can ultimately lead to apoptosis. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies have demonstrated that chronic codeine administration can lead to an upregulation of caspase 3 activity, a key executioner caspase. nih.gov This, along with the observed depletion of neuronal cells, suggests that apoptosis is a significant consequence of long-term codeine exposure. nih.gov

Toll-like Receptor 4 (TLR4) Signaling in Codeine Action

Recent research has uncovered a novel mechanism of opioid action that is independent of the classic opioid receptors and involves the innate immune system. nih.govnih.gov This pathway centers on the Toll-like receptor 4 (TLR4), a pattern recognition receptor primarily known for its role in recognizing bacterial components like lipopolysaccharide (LPS). frontiersin.org It is now understood that some opioids, including the metabolites of codeine, can interact with TLR4, leading to neuroinflammation and counteracting their analgesic effects. nih.govtandfonline.com

Opioids are reported to interact with TLR4 in a complex manner. They can weakly activate TLR4 signaling on their own but can also significantly inhibit LPS-induced TLR4 activation. nih.gov The interaction of opioids with TLR4 is considered non-stereoselective, meaning it is not dependent on the specific 3D structure of the opioid molecule in the same way that binding to opioid receptors is. nih.gov

The activation of TLR4 by opioids can trigger downstream signaling cascades, including:

Nuclear Factor-kappa B (NF-κB): This is a key transcription factor that, upon activation, moves to the nucleus and promotes the expression of pro-inflammatory genes. nih.gov

Mitogen-activated protein kinase (MAPK): This pathway is also involved in the inflammatory response. nih.gov

The activation of these pathways in glial cells (microglia and astrocytes) in the central nervous system leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govfrontiersin.org This neuroinflammatory state is thought to contribute to several of the undesirable effects of chronic opioid use, including the development of analgesic tolerance and opioid-induced hyperalgesia (an increased sensitivity to pain). tandfonline.com

Specifically concerning codeine, its use has been linked to hyperalgesia and allodynia (pain from a stimulus that does not normally provoke pain), and the activation of glial cells is believed to play a role in this phenomenon. nih.gov The interaction of codeine's metabolites with TLR4 is a likely contributor to this glial activation and the subsequent neuroinflammatory response.

Biotransformation Pathways and Enzymatic Studies of Codeine Hydrochloride in Vitro

Major Metabolic Pathways of Codeine Hydrochloride

In vitro investigations have identified three principal pathways for the initial metabolism of codeine. These pathways involve the action of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

O-Demethylation to Morphine by Cytochrome P450 2D6 (CYP2D6)

Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in the rate of morphine formation. Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers based on their genotype, which directly impacts the in vitro metabolic profile of codeine.

N-Demethylation to Norcodeine by Cytochrome P450 3A4 (CYP3A4)

The N-demethylation of codeine to form norcodeine is a significant metabolic pathway, accounting for approximately 10-15% of codeine disposition. In vitro studies have conclusively identified CYP3A4 as the primary enzyme responsible for this reaction. nih.gov Research using human liver microsomes has shown a strong correlation between codeine N-demethylation activity and markers of CYP3A4 activity, such as nifedipine oxidation. nih.gov

Further confirmation of CYP3A4's role comes from inhibition studies. In vitro incubation of codeine with known CYP3A4 inhibitors, such as ketoconazole and troleandomycin, resulted in a significant decrease in norcodeine production. nih.gov Specifically, ketoconazole (10 µM) inhibited norcodeine formation by 75%, while troleandomycin (50 µM) caused a 60% reduction. nih.gov Moreover, experiments using antibodies raised against CYP3A4 led to a 96% inhibition of norcodeine production in human liver microsomes. nih.gov

Glucuronidation to Codeine-6-Glucuronide (C6G) by UDP-glucuronosyltransferase (UGT) Enzymes (UGT2B7, UGT2B4)

The most extensive metabolic pathway for codeine is glucuronidation, which accounts for the majority of its elimination. This process involves the conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (C6G). In vitro studies have identified UGT2B7 and UGT2B4 as the key enzymes responsible for this reaction. nih.govoup.com

Screening of various recombinant UGT enzymes has shown that only UGT2B4 and UGT2B7 exhibit significant activity towards codeine glucuronidation. nih.gov Kinetic studies in human liver microsomes have characterized the formation of C6G, although the kinetics can be complex. One study reported a Michaelis constant (Km) of 2.32 mM, which was significantly reduced to 0.29 mM in the presence of 2% bovine serum albumin, highlighting the influence of the in vitro experimental conditions. nih.gov The S50 values (substrate concentration at half-maximal velocity) for recombinant UGT2B4 and UGT2B7 were found to be 0.32 mM and 0.27 mM, respectively, which are comparable to the Km observed in human liver microsomes in the presence of albumin. nih.gov

Metabolism of Codeine Metabolites

The primary metabolites of codeine—morphine and norcodeine—undergo further biotransformation, primarily through glucuronidation and demethylation reactions.

Morphine Glucuronidation (M3G, M6G) by UGT Enzymes (UGT2B7, UGT1A1, UGT1A8)

Morphine, once formed from codeine, is extensively metabolized via glucuronidation at its 3- and 6-hydroxyl positions to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), respectively. researchgate.nethelsinki.fi In vitro studies have established that UGT2B7 is the principal enzyme responsible for both M3G and M6G formation. helsinki.finih.gov

While UGT2B7 is the only enzyme that forms M6G, a wider range of UGT isoforms can catalyze the formation of M3G. nih.gov In vitro screening of recombinant human UGTs has demonstrated that UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 can all contribute to M3G formation. nih.gov The kinetics of M3G formation by these UGT1A family enzymes generally follow a single-enzyme Michaelis-Menten model, with apparent Km values ranging from 2.6 to 37.4 mM. nih.gov In contrast, M3G and M6G formation by UGT2B7 exhibits atypical, biphasic kinetics, suggesting a more complex interaction between the enzyme and substrate. nih.gov

Norcodeine Glucuronidation and Further Demethylation to Normorphine

The metabolite norcodeine also undergoes further metabolism. In vitro evidence suggests two primary pathways: glucuronidation and N-demethylation to normorphine. While specific in vitro kinetic studies on norcodeine glucuronidation are limited, it is understood to be a pathway for its elimination.

The demethylation of norcodeine to normorphine is analogous to the conversion of morphine to normorphine. In vitro studies on morphine N-demethylation have identified CYP3A4 and, to a lesser extent, CYP2C8 as the responsible enzymes. nih.gov It is inferred that these same enzymes are likely involved in the N-demethylation of norcodeine.

Data Tables

| Metabolic Pathway | Enzyme | Substrate | Metabolite | Kinetic Parameter (Km) | Source System |

|---|---|---|---|---|---|

| O-Demethylation | CYP2D6 | Codeine | Morphine | 149 µM | Human Liver Microsomes (Extensive Metabolizer) |

| N-Demethylation | CYP3A4 | Codeine | Norcodeine | - | Human Liver Microsomes |

| Glucuronidation | UGT2B7 | Codeine | Codeine-6-Glucuronide | S50: 0.27 mM (with BSA) | Recombinant Human UGT |

| UGT2B4 | Codeine | Codeine-6-Glucuronide | S50: 0.32 mM (with BSA) | Recombinant Human UGT |

| Metabolic Pathway | Enzyme | Substrate | Metabolite | Kinetic Parameter (Km) | Source System |

|---|---|---|---|---|---|

| Glucuronidation | UGT2B7 | Morphine | Morphine-3-Glucuronide (M3G) | Biphasic: 0.42 mM and 8.3 mM | Recombinant Human UGT |

| UGT2B7 | Morphine | Morphine-6-Glucuronide (M6G) | Biphasic: 0.97 mM and 7.4 mM | Recombinant Human UGT | |

| N-Demethylation | CYP3A4 / CYP2C8 | Norcodeine | Normorphine | - | Inferred from Morphine Metabolism |

Enzyme Kinetics and Molecular Regulation of Codeine Biotransformation

The metabolic fate of codeine is intricately linked to the activity of several key enzymes, most notably Cytochrome P450 2D6 (CYP2D6) and UDP-glucuronosyltransferase (UGT) enzymes. The efficiency and pathways of these biotransformations are governed by the principles of enzyme kinetics and are subject to molecular regulation, including genetic polymorphisms.

In Vitro Enzyme Kinetic Studies of CYP450 and UGT Enzymes with Codeine

In vitro investigations utilizing human liver microsomes and recombinant enzyme systems have been pivotal in characterizing the kinetic parameters of the enzymes responsible for codeine metabolism. These studies typically determine the Michaelis-Menten constant (K m), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (V max), indicating the enzyme's maximum catalytic rate.

The O-demethylation of codeine to its active metabolite, morphine, is almost exclusively catalyzed by CYP2D6. While specific in vitro K m and V max values for human CYP2D6-mediated codeine O-demethylation can vary between studies and experimental conditions, research has consistently demonstrated the high affinity of CYP2D6 for codeine. For instance, studies on equine CYP2D82, which shares 80% homology with human CYP2D6, reported a K m of 247.4 μM and a V max of 1.6 pmol/min/pmol P450 for the conversion of codeine to morphine. Another key metabolic pathway is N-demethylation to norcodeine, primarily catalyzed by CYP3A4. In vitro studies with equine CYP3A95, sharing 79% sequence homology with human CYP3A4, showed a K m of 104.1 μM and a V max of 2.8 pmol/min/pmol P450 for this reaction.

The major metabolic pathway for codeine, however, is glucuronidation to codeine-6-glucuronide, a reaction primarily mediated by UGT2B7. In vitro studies using human liver tissue homogenate have demonstrated that the formation of codeine-6-glucuronide follows single-enzyme Michaelis-Menten kinetics, with an average V max of 93.6 ± 35.3 pmol/mg/min. It has also been noted that UGT2B4 can contribute to codeine glucuronidation.

| Metabolic Pathway | Enzyme | Kinetic Parameter | Value | Source System |

|---|---|---|---|---|

| O-demethylation (to Morphine) | Equine CYP2D82 | Km | 247.4 μM | Recombinant P450 |

| O-demethylation (to Morphine) | Equine CYP2D82 | Vmax | 1.6 pmol/min/pmol P450 | Recombinant P450 |

| N-demethylation (to Norcodeine) | Equine CYP3A95 | Km | 104.1 μM | Recombinant P450 |

| N-demethylation (to Norcodeine) | Equine CYP3A95 | Vmax | 2.8 pmol/min/pmol P450 | Recombinant P450 |

| Glucuronidation (to Codeine-6-glucuronide) | UGT enzymes | Vmax | 93.6 ± 35.3 pmol/mg/min | Human Liver Tissue Homogenate |

Pharmacogenomic Studies of CYP2D6 Polymorphism and Codeine Metabolism

The gene encoding the CYP2D6 enzyme is highly polymorphic, with over 100 known alleles, leading to significant inter-individual variability in enzyme activity. This genetic diversity is the basis for the

Advanced Analytical Methodologies for Codeine Hydrochloride Research

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental in the selective and sensitive analysis of codeine hydrochloride and its related compounds in various matrices. These methods, often coupled with mass spectrometry, provide the specificity required for distinguishing between structurally similar opioids and for quantifying trace levels of metabolites and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) Applications

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of codeine and its metabolites. A validated LC-MS/MS method for the analysis of codeine and other opioids in neat oral fluid demonstrated a calibration range of 1.5–350 ng/mL. oup.comrti.org This technique utilizes a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, with specific precursor and product ion transitions for each analyte to ensure high selectivity. oup.com For instance, the transition for codeine might be m/z 300.1 → 165. mdpi.com In a study analyzing codeine and its metabolites in oral fluid, LC-MS/MS was used to determine the prevalence of hydrocodone and morphine as metabolites. nih.gov The concentration ranges observed were 1.0 to >2000 ng/mL for codeine, 1.0-20.2 ng/mL for morphine, and 1.0-740.0 ng/mL for hydrocodone. nih.gov Another direct clinical LC-MS/MS assay for opiates in human urine reported a quantifiable range of 10–1000 ng/mL for codeine and its metabolites. nih.govspringernature.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers high-resolution, accurate mass measurements, which is invaluable for the identification of unknown metabolites and impurities. mdpi.com One UHPLC-QTOF-MS method for screening abused drugs in urine reported a retention time of 4.35 minutes for codeine, with the parent ion detected at m/z 300.1. mdpi.com A clinical assay developed to monitor the pharmacokinetics of codeine and its metabolites in urine using a UHPLC system coupled to a triple quadrupole mass spectrometer estimated the limit of quantitation for codeine and morphine to be around 2 picogram/µL. shimadzu.co.kr

Table 1: Performance of LC-MS/MS and UHPLC-MS Methods for Codeine Analysis

| Technique | Analyte | Matrix | Calibration/Linear Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|---|

| LC-MS/MS | Codeine | Neat Oral Fluid | 1.5–350 ng/mL | - | oup.comrti.org |

| LC-MS/MS | Codeine | Oral Fluid | 1.0 to >2000 ng/mL | - | nih.gov |

| LC-MS/MS | Morphine (as metabolite) | Oral Fluid | 1.0-20.2 ng/mL | - | nih.gov |

| LC-MS/MS | Hydrocodone (as metabolite) | Oral Fluid | 1.0-740.0 ng/mL | - | nih.gov |

| LC-MS/MS | Codeine & Metabolites | Human Urine | 10–1000 ng/mL | - | nih.govspringernature.com |

| UHPLC-MS | Codeine & Morphine | Urine | - | LOQ: ~2 pg/µL | shimadzu.co.kr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Codeine and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of codeine and its metabolites, though it often requires derivatization to increase the volatility and thermal stability of the analytes. nih.gov Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov A two-step derivatization process can also be employed, where ketone groups are first converted to methoximes, followed by the conversion of hydroxyl groups to propionyl esters using propionic anhydride. nih.govoup.comoup.com

A GC-MS method for the simultaneous analysis of seven opiates, including codeine, in blood samples reported a limit of quantitation of 10 ng/mL and a limit of detection of 2 ng/mL for each opiate. nih.gov This method demonstrated linearity up to at least 2000 ng/mL. nih.gov The derivatization process involved the formation of methoximes from ketone groups and propionyl esters from hydroxyl groups. nih.gov

Advanced Separation Techniques for Impurity and Metabolite Profiling

The profiling of impurities and metabolites of this compound is crucial for ensuring the quality and safety of pharmaceutical products. Advanced separation techniques, such as HPLC and UHPLC, are employed for this purpose. The development of a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient from any potential degradation products and process-related impurities. chromatographyonline.com

The European Pharmacopoeia specifies several related substances for morphine, the parent compound of codeine, which include codeine itself (impurity A), 2,2'-bimorphine, oripavine, 10S-hydroxymorphine, morphinone, and morphine N-oxide. tubitak.gov.tr An impurity profiling method for morphine using LC-HESI-MS demonstrated the separation of these specified impurities. tubitak.gov.tr The selection of a suitable chromatographic column and optimization of mobile phase pH are critical first steps in developing a robust impurity profiling method. chromatographyonline.com

Electrochemical Sensing and Biosensor Development for Codeine

Electrochemical sensors and biosensors offer a promising alternative to chromatographic methods for the detection of codeine, providing rapid, sensitive, and cost-effective analysis. These devices are based on the electrochemical oxidation of the codeine molecule. nih.gov

Aptamer-Based Electrochemical Biosensors for Codeine Detection

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Aptamer-based biosensors, or "aptasensors," have been developed for the sensitive detection of codeine. elsevierpure.com These sensors typically involve the immobilization of a codeine-specific aptamer onto an electrode surface. The binding of codeine to the aptamer induces a conformational change, which can be translated into a measurable electrochemical signal. fiu.edu

One such biosensor utilized a DNA aptamer and reported a linear range from 10 pM to 100 nM with a detection limit of 3 pM. nih.gov Another ultrasensitive aptamer biosensor, which immobilized the aptamer on a gold nanoparticle/polyamidoamine dendrimer-modified screen-printed carbon electrode, achieved a linear range of 1 x 10⁻¹² mol L⁻¹ to 1 x 10⁻⁷ mol L⁻¹ and a detection limit of 3 x 10⁻¹³ mol L⁻¹. rsc.org An electrochemical RNA aptamer-based biosensor was also developed for tracing nanomolar concentrations of codeine. elsevierpure.com

Table 2: Performance of Aptamer-Based Electrochemical Biosensors for Codeine

| Biosensor Description | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|

| DNA Aptamer-based | 10 pM - 100 nM | 3 pM | nih.gov |

| Au Nanoparticle/Polyamidoamine Dendrimer-Modified SPCE | 1 x 10⁻¹² - 1 x 10⁻⁷ mol L⁻¹ | 3 x 10⁻¹³ mol L⁻¹ | rsc.org |

| RNA Aptamer-based | Nanomolar concentrations | - | elsevierpure.com |

Modified Electrode Materials (e.g., Carbon Nanotubes, Graphene Composites, Boron-Doped Diamond) in Codeine Electroanalysis

The performance of electrochemical sensors for codeine can be significantly enhanced by modifying the electrode surface with various nanomaterials. These materials can increase the electrode's surface area, improve electron transfer kinetics, and enhance the catalytic activity towards the oxidation of codeine.

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been used to modify glassy carbon electrodes for the simultaneous determination of acetaminophen (B1664979) and codeine. researchgate.net A Nafion-coated single-walled carbon nanotube (SWCNT) network electrode was developed for the simultaneous detection of morphine and codeine, exhibiting a linear range of 0.1–50 μM for codeine. nih.govacs.orgresearchgate.net Another sensor based on a carbon paste electrode modified with MWCNTs and nickel oxide nanoparticles showed a linear range of 0.03 to 12.00 µM for codeine, with a limit of detection of 0.015 µM. dergipark.org.tr

Graphene Composites: Graphene-based materials have also been extensively investigated for codeine sensing due to their excellent electrical conductivity and large surface area. mdpi.com A carbon paste electrode modified with a Zn2SnO4-graphene nanocomposite was used for the simultaneous determination of morphine and codeine, with a linear range of 0.020-15 μmol L⁻¹ and a detection limit of 0.0090 μmol L⁻¹ for codeine. researchgate.net A screen-printed graphite (B72142) electrode modified with a graphene-Co3O4 nanocomposite was developed for the detection of morphine, a structurally similar compound, and demonstrated a wide linear dynamic range and a low limit of detection. nih.gov

Boron-Doped Diamond (BDD): Boron-doped diamond electrodes are known for their wide potential window, low background current, and resistance to fouling. nih.gov An unmodified BDD electrode was used as a sensitive and selective sensor for codeine determination using differential pulse voltammetry. capes.gov.br This sensor exhibited a linear response from 0.1 to 60 μM with a detection limit of 0.08 μM. capes.gov.br

Table 3: Comparison of Modified Electrodes for Electrochemical Detection of Codeine

| Electrode Modifier | Electrode Type | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| MWCNTs | Glassy Carbon | 5 to 240 µmol L⁻¹ | 0.20 µmol L⁻¹ | researchgate.net |

| Nafion/SWCNTs | SWCNT Network | 0.1–50 µM | - | nih.govacs.orgresearchgate.net |

| MWCNTs/NiO Nanoparticles | Carbon Paste | 0.03 to 12.00 µM | 0.015 µM | dergipark.org.tr |

| Zn2SnO4/Graphene | Carbon Paste | 0.020-15 µmol L⁻¹ | 0.0090 µmol L⁻¹ | researchgate.net |

| Unmodified | Boron-Doped Diamond | 0.1 to 60 µM | 0.08 µM | capes.gov.br |

Flow Injection Analysis (FIA) and Multi-Pulse Amperometry in Codeine Determination

Flow Injection Analysis (FIA) coupled with electrochemical detection, specifically Multi-Pulse Amperometry (MPA), presents a rapid, simple, and low-cost electroanalytical method for determining codeine concentrations. researchgate.netresearchgate.net This automated approach is suitable for routine analysis in various sample matrices, including pharmaceutical preparations and biological fluids. researchgate.netresearchgate.net The core of the FIA-MPA system involves injecting a sample into a continuously flowing carrier stream that transports it to an electrochemical detector. researchgate.net

In a notable application for the simultaneous determination of acetaminophen (ACP) and codeine (COD), a Boron-doped diamond (BDD) electrode was used as the working electrode. researchgate.net The BDD electrode was selected for its superior electrochemical performance and was subjected to cathodic pretreatment to enhance its sensitivity. researchgate.net Multi-Pulse Amperometry applies a sequence of different potentials to the working electrode, which allows for not only the detection of the analyte but also the cleaning of the electrode surface between measurements, ensuring signal stability and reproducibility. mdpi.com

The methodology has demonstrated excellent performance, achieving nanomolar detection limits and wide linear concentration ranges for codeine. researchgate.net The results obtained through this technique for pharmaceutical formulations have shown good statistical agreement with reference chromatographic methods, highlighting its accuracy and reliability. researchgate.netresearchgate.net

Table 1: Analytical Parameters for Codeine (COD) Determination using FIA-MPA with a BDD Electrode

| Parameter | Value | Reference |

|---|---|---|

| Analytical Curve Range | 50 nmol L⁻¹ to 10 µmol L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 35 nmol L⁻¹ | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of this compound. nih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum is unique for a particular compound, and by comparing an obtained spectrum to a reference, a fast and discriminatory analysis can be completed. nih.gov

In the ¹³C NMR spectrum of codeine's parent compound, morphine, signals between 20 and 50 ppm can be assigned to specific carbon atoms in the molecule's core structure. nih.gov Given the structural similarity, the signals for corresponding carbon atoms in codeine (C10, C13, C14, C15, C16, and C17) are expected in the same region, although their intensities may be weaker. nih.gov The structural assignment of codeine can be definitively confirmed using two-dimensional (2D) NMR techniques. nih.gov The development of benchtop, low-field NMR spectrometers has made this analytical method more accessible for applications such as quality control and forensic science, offering operational simplicity and reasonable cost compared to traditional high-field instruments. nih.govresearchgate.net

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for Codeine

| Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹³C: C10 | 23.81 (in Morphine) | nih.gov |

| ¹³C: C15 | 35.43 (in Morphine) | nih.gov |

| ¹³C: C14 | 41.34 (in Morphine) | nih.gov |

| ¹³C: C17 | 43.84 (in Morphine) | nih.gov |

| ¹³C: C13 | 44.38 (in Morphine) | nih.gov |

| ¹³C: C16 | 50.10 (in Morphine) | nih.gov |

Mass Spectrometry Imaging (MSI) in Tissues (non-human)

Mass Spectrometry Imaging (MSI) is a powerful technology capable of mapping the spatial distribution of unlabeled molecules, such as drugs and their metabolites, directly within tissue sections. nih.govnih.gov This technique provides a chemical map of a surface by correlating mass spectra with specific spatial coordinates. nih.gov Unlike methods that require radiolabeling, MSI can detect the parent drug and its metabolites in a single analysis, offering significant advantages early in drug development. nih.govresearchgate.net

For mapping drug distribution, Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometer is a highly versatile approach. nih.gov In a typical workflow, a drug like this compound would be administered to a non-human subject, such as a mouse. nih.gov After a designated time, organs of interest are harvested, sectioned, and analyzed. The MALDI-MSI process generates a detailed map showing the drug's localization within specific organ substructures. nih.gov This allows researchers to visualize biodistribution, determine if the compound crosses barriers like the blood-brain barrier, and identify areas of accumulation without modifying the original compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for its identification and the study of molecular interactions. manchester.ac.ukderpharmachemica.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their characteristic vibrational modes. derpharmachemica.com

Infrared (IR) Spectroscopy: The solid-state IR spectrum of codeine exhibits characteristic absorption bands. A key band at 3395 cm⁻¹ is assigned to the stretching vibration (ν) of the hydroxyl (OH) group. researchgate.net When codeine is protonated, as in this compound, a broad maximum appears in the 3000-1900 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. researchgate.net

Raman Spectroscopy: This technique provides complementary information based on the inelastic scattering of light. manchester.ac.uk The Raman spectrum of codeine shows distinct bands corresponding to various molecular vibrations. For instance, bands in the 2800 to 3200 cm⁻¹ region are assigned to C-H stretching vibrations. manchester.ac.uk To enhance the sensitivity for detecting low concentrations, Surface-Enhanced Raman Scattering (SERS) is often employed. manchester.ac.uk Theoretical methods, such as Density Functional Theory (DFT), are used to aid in the detailed assignment of the observed vibrational bands in both IR and Raman spectra. derpharmachemica.comrsc.org

Table 3: Key Vibrational Band Assignments for Codeine from IR and Raman Spectroscopy

| Wavenumber (cm⁻¹) | Technique | Vibrational Assignment | Reference |

|---|---|---|---|

| 3395 | IR | ν(OH) - Hydroxyl group stretching | researchgate.net |

| 3059 | Raman | Asymmetric C−H stretching of O−CH₃ | manchester.ac.uk |

| 3028 | Raman | Symmetric C−H stretching of O−CH₃ | manchester.ac.uk |

| 2953 | Raman | Symmetric C−H stretching of N−CH₃ | manchester.ac.uk |

| 1281 | Raman | C−N stretching, C−H wagging, Ring breathing | manchester.ac.uk |

| 627 | Raman | Ring breathing | rsc.org |

Computational Chemistry and in Silico Modeling in Codeine Hydrochloride Research

Molecular Docking Studies of Codeine and Opioid Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of codeine hydrochloride, docking studies have been instrumental in elucidating its binding mechanism to opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for its analgesic effects.

Ligand-Receptor Binding Mode Prediction and Conformational Analysis

Molecular docking simulations have successfully predicted the binding mode of codeine within the active site of the mu-opioid receptor. These studies consistently show that the protonated tertiary amine of the codeine molecule forms a crucial ionic interaction with the highly conserved aspartic acid residue (Asp149 in the human MOR) in transmembrane helix 3 (TM3). This electrostatic interaction is a hallmark of opioid binding to their receptors.

Furthermore, the aromatic ring of codeine is typically observed to engage in hydrophobic interactions with surrounding aromatic and aliphatic residues within the binding pocket. For instance, interactions with residues such as Tyrosine (Tyr150) and Tryptophan (Trp295) have been identified as important for stabilizing the ligand in the active site. nih.gov The docked pose of codeine often reveals a T-shaped stacking interaction between its phenolic ring system and the aromatic side chain of a tryptophan residue.

Conformational analysis, often coupled with docking, explores the energetically favorable three-dimensional arrangements of the this compound molecule. Computational studies have shown that the rigid pentacyclic structure of codeine has limited conformational flexibility. nih.gov However, the orientation of the N-methyl group and the hydroxyl group can influence its binding affinity and selectivity. The hydrochloride salt form is particularly relevant for these studies as it ensures the protonation state of the nitrogen atom, which is critical for the key ionic interaction with the receptor.

Table 1: Key Intermolecular Interactions of Codeine with the Mu-Opioid Receptor Predicted by Molecular Docking

| Interaction Type | Codeine Moiety | Mu-Opioid Receptor Residue | Significance |

| Ionic Interaction | Protonated Amine | Aspartic Acid (Asp149) | Primary anchor for binding |

| Hydrogen Bonding | Hydroxyl Group | Tyrosine (Tyr150) | Contributes to binding affinity |

| Hydrophobic Interaction | Aromatic Ring | Tryptophan (Trp295) | Stabilizes the ligand in the binding pocket |

| van der Waals Contacts | Pentacyclic Core | Various aliphatic and aromatic residues | Overall shape complementarity |

Virtual Screening Applications for Novel Codeine-like Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org Docking-based virtual screening has been employed to discover novel ligands with chemical scaffolds similar to codeine, aiming to identify compounds with improved pharmacological profiles, such as enhanced affinity, selectivity, or reduced side effects. researchgate.netresearchgate.net

In a typical virtual screening workflow, a 3D model of the opioid receptor is used as a target. Large chemical databases, such as ZINC or PubChem, are then computationally screened by docking each molecule into the receptor's binding site. The docked poses are then scored and ranked based on their predicted binding affinity. This approach has led to the identification of novel, non-morphinan opioid receptor agonists, demonstrating the power of in silico methods to explore vast chemical spaces. researchgate.net For instance, virtual screening campaigns have identified novel pyrazoloisoquinoline scaffolds as potent µ-OR agonists. researchgate.net

Scoring Functions and Consensus Scoring Approaches in Codeine Docking

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a receptor. nih.gov They are a critical component of molecular docking and virtual screening, as they are used to rank the different poses of a ligand and to prioritize compounds from a large library. Various types of scoring functions exist, including force-field-based, empirical, and knowledge-based functions. For codeine and other opioids, scoring functions that accurately capture both the critical ionic interaction and the subtle hydrophobic and hydrogen bonding contributions are essential for reliable predictions. A recent study on the docking of various opioids, including codeine, into the mu-opioid receptor reported a docking score of -9.62 for codeine, indicating a favorable binding interaction. nih.gov

To improve the accuracy and reliability of virtual screening results, consensus scoring approaches are often employed. remedypublications.com Consensus scoring combines the results from multiple different scoring functions to rank the docked ligands. The rationale behind this approach is that a compound that consistently ranks highly across several different scoring functions is more likely to be a true active ligand. nih.gov This method helps to mitigate the inherent inaccuracies of individual scoring functions and reduces the rate of false positives. In the context of opioid research, consensus docking has been utilized to refine the putative binding poses of novel synthetic opioids, providing greater confidence in the predicted interactions. biorxiv.org